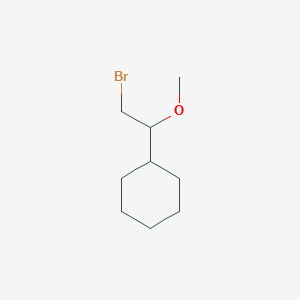

(2-Bromo-1-methoxyethyl)cyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Bromo-1-methoxyethyl)cyclohexane” is a cycloalkane derivative. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclohexane ring with a 2-Bromo-1-methoxyethyl group attached to one of the carbon atoms. Cyclohexane is one of the most common cycloalkanes and is often represented as a hexagonal ring .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cycloalkanes in general can undergo a variety of reactions. For instance, they can participate in E2 elimination reactions, which require a strong base and result in the formation of an alkene .

Wissenschaftliche Forschungsanwendungen

Bromination and Chemical Transformations

Bromination and Cyclohexene Derivatives : Research on bromination of cyclohexene derivatives, such as the study by Bellucci et al. (1972), explores the stereochemical outcomes of bromination reactions, potentially relevant for understanding the chemical behavior of (2-Bromo-1-methoxyethyl)cyclohexane in synthesis and functionalization reactions (Bellucci, Marioni, & Marsili, 1972).

Electrophilic Addition Reactions : The study by Nagorski and Brown (1992) on the electrophilic addition of bromine to olefins in methanol offers insights into the reactivity of bromoalkoxycyclohexane compounds in the presence of nucleophilic trapping anions, which could be relevant for understanding the reactivity of this compound (Nagorski & Brown, 1992).

Stereochemistry and Reaction Mechanisms

Stereochemistry in Cyclohexane Compounds : The research by Bannard and Hawkins (1961) on cyclohexane compounds, including methoxy- and ethoxy-hydroxy-bromocyclohexanes, provides foundational knowledge on stereochemical configurations and reaction mechanisms that could be applied to understand the behavior of this compound (Bannard & Hawkins, 1961).

Regio- and Stereo-Control in Bromomethoxylation : The study by Yang, Wu, and Ho (1990) on the bromomethoxylation of cyclohexenes highlights the influence of substituents on regio- and stereo-selectivity, relevant for understanding the synthetic applications of bromoalkoxycyclohexanes (Yang, Wu, & Ho, 1990).

Enantioselective Synthesis

- Asymmetric Synthesis and Hydrogenation : The work by Schumacher, Schrems, and Pfaltz (2011) on the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes via Suzuki-Miyaura cross-coupling and asymmetric hydrogenation illustrates advanced synthetic applications that could potentially involve this compound or similar structures (Schumacher, Schrems, & Pfaltz, 2011).

Eigenschaften

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTZMHWMEBELEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)

![2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2749699.png)

![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)

![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)